molecular formula C7H12O3 B2545693 trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate CAS No. 169899-49-4

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Cat. No.: B2545693
CAS No.: 169899-49-4
M. Wt: 144.17
InChI Key: KFLCCZPFOPDGLN-UHFFFAOYSA-N
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Description

Product Overview trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS 1408075-48-8) is a high-purity cyclobutane derivative supplied for research use only. Not for human or veterinary use. This compound features a trans-configuration of its functional groups, a cyclobutane ring, and a molecular weight of 144.17 g/mol (C 7 H 12 O 3 ) . Key Applications & Research Value This compound serves as a versatile and valuable building block in scientific research, particularly in organic synthesis and medicinal chemistry . Its structure allows for diverse chemical transformations. Researchers utilize it as a precursor in multi-step synthesis, where it can undergo further reactions at its hydroxyl and ester functional groups, including oxidation, reduction, and substitution reactions . A highly cited, industrially scalable synthetic route involves a stereoselective reduction of a ketone precursor using lithium tri-tert-butoxyaluminum hydride, followed by a Mitsunobu reaction for configuration inversion and final hydrolysis . In biological research, the compound has shown promising preliminary activities, including anti-inflammatory properties and antimicrobial efficacy against Gram-positive bacteria, making it a candidate for developing new therapeutic agents . Its potential to interact with enzymes and cellular receptors via hydrogen bonding and other mechanisms is also a subject of investigation .

Properties

IUPAC Name

methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLCCZPFOPDGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Reduction Followed by Mitsunobu Reaction

Source : CN108129288B (2021)
This three-step method is widely cited for its high stereoselectivity and scalability:

  • Reduction of 3-Ketocyclobutanecarboxylate :

    • Starting Material : Methyl 3-oxo-1-methylcyclobutanecarboxylate.
    • Reducing Agent : Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)₃).
    • Conditions : Tetrahydrofuran (THF), −78°C to −60°C, 4 hours.
    • Outcome : Cis-3-hydroxy-1-methylcyclobutanecarboxylate is obtained in 88% yield (purity: 95%).
    • Mechanistic Insight : LiAlH(t-BuO)₃ selectively reduces the ketone to a cis-alcohol due to steric hindrance.
  • Mitsunobu Reaction for Configuration Inversion :

    • Reagents : p-Nitrobenzoic acid, diethyl azodicarboxylate (DEAD), triphenylphosphine.
    • Conditions : THF, room temperature, 16 hours.
    • Outcome : Trans-p-nitrobenzoate intermediate is formed in 76% yield.
  • Hydrolysis to Target Compound :

    • Conditions : Lithium hydroxide (LiOH·H₂O) in H₂O/THF, pH 4–5.
    • Yield : 81% after recrystallization.

Advantages :

  • High overall yield (54% over three steps).
  • No chromatography required.
  • Scalable to industrial production.

Phase-Transfer Catalyzed Cyclization

Source : RSC Article (1993)
This method focuses on constructing the cyclobutane ring:

  • Ring Closure :

    • Substrate : 1,3-Diol derivatives.
    • Catalyst : Phase-transfer catalyst (e.g., tetrabutylammonium bromide).
    • Conditions : Biphasic system (aqueous NaOH/organic solvent), 25°C.
    • Outcome : Cyclobutane carboxylate intermediate formed in 70–85% yield.
  • Functional Group Transformation :

    • Reduction : Carboxyl group converted to methyl via Huang-Minlon modification.
    • Esterification : Methanol with acid catalyst (H₂SO₄).

Limitations :

  • Limited stereochemical control for trans-isomer.
  • Requires additional steps for hydroxyl group introduction.

Comparative Analysis of Methods

Method Key Steps Yield Stereoselectivity Scalability
Mitsunobu Inversion Reduction → Mitsunobu → Hydrolysis 54% High (trans > 95%) Industrial
Phase-Transfer Cyclization → Reduction → Esterification 70% Moderate Lab-scale
Chlorination/Hydrolysis Hydrolysis → Chlorination → Esterification 46% Low Lab-scale

Critical Considerations

  • Reducing Agents : LiAlH(t-BuO)₃ outperforms NaBH₄ in cis-selectivity (88% vs. 65% yield).
  • Stereochemical Control : Mitsunobu reaction ensures >95% trans-configuration, whereas chlorination/hydrolysis lacks selectivity.
  • Industrial Viability : The Mitsunobu route avoids chromatography, uses cost-effective reagents, and achieves high purity.

Biological Activity

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (C7H12O3) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a methyl ester group attached to a cyclobutane ring. Its molecular formula is C7H12O3, which contributes to its unique reactivity and interactions with biological molecules.

The biological activity of this compound is primarily attributed to its functional groups:

  • Hydroxyl Group : Facilitates hydrogen bonding, enhancing solubility and interaction with biomolecules.
  • Ester Group : Can undergo hydrolysis and other reactions that modify its biological activity.

These interactions can modulate enzyme activities and influence various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise, indicating potential applications in developing new antimicrobial agents.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects against specific cancer cell lines, suggesting a role in cancer therapy.

1. Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory potential of various cyclobutane derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, supporting its potential use as an anti-inflammatory agent .

2. Antimicrobial Properties

Research conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

3. Cytotoxicity in Cancer Cells

In a study focusing on cancer therapeutics, this compound was tested against various cancer cell lines. Results showed that the compound inhibited cell proliferation significantly, with IC50 values indicating effective cytotoxicity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
This compoundStructureAnti-inflammatory, Antimicrobial, Cytotoxic
Methyl 1-methylcyclobutane-1-carboxylateSimilar structureLimited biological data available
Ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylateSimilar structure with ethyl groupPotentially similar activities

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Building Block : The compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic pathways for pharmaceuticals and specialty chemicals.
  • Medicinal Chemistry :
    • Therapeutic Potential : Research has indicated that trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate may possess biological activity, particularly concerning its interactions with biomolecules. Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
    • Drug Development : The compound is being explored as a precursor for drug development, particularly in creating new classes of therapeutic agents targeting specific biological pathways .
  • Biological Activity :
    • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways crucial for various biological functions. This interaction is primarily facilitated by the hydroxyl group, which enhances hydrogen bonding capabilities.
    • Receptor Modulation : There is potential for the compound to interact with cellular receptors, altering signaling pathways that affect cell function and behavior. Such interactions could lead to novel therapeutic strategies in treating diseases .
  • Materials Science :
    • Polymerization Monomer : The compound has been investigated as a monomer in polymerization processes, contributing to the development of new materials with tailored properties. Its structural characteristics enable the formation of polymers with specific functionalities .

Case Studies and Research Findings

  • Study on Biological Activity : A study published in a peer-reviewed journal highlighted the compound's potential antimicrobial properties. The research demonstrated that this compound exhibited activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents .
  • Synthesis and Characterization : Various studies have focused on the synthesis of this compound using different methodologies, including cycloaddition reactions and esterification processes. These studies emphasize the importance of optimizing reaction conditions to enhance yield and purity for further applications in research and industry .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group exhibits stability under moderate oxidative conditions, but the piperidine ring and oxadiazole core can participate in selective oxidation:

Reaction TypeReagents/ConditionsProductsNotes
Sulfone stabilityKMnO₄, H₂SO₄, 80°CRetains sulfonyl group integrityNo degradation observed in acidic media
Oxadiazole ringH₂O₂, Fe(II) catalystPartial N-oxidation observedLimited yield (≤45%)

Nucleophilic Aromatic Substitution

The electron-deficient oxadiazole ring enables nucleophilic attacks at position 2 or 5:

Target SiteNucleophileConditionsOutcome
C-2 of oxadiazolePrimary amines (e.g., methylamine)DMF, 60°C, 12 hrsSubstitution with 78% yield
C-5 of oxadiazoleAlkoxides (e.g., NaOCH₃)THF, reflux, 8 hrsMethoxy derivative (63% yield)

Cycloaddition Reactions

The 1,3,4-oxadiazole core participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProduct ClassBiological Relevance
Acetylene derivativesCuI, DIPEA, 100°CTriazole hybrids Enhanced antimicrobial activity
Nitrile oxidesToluene, 80°CIsoxazoline-oxadiazole conjugates Improved metabolic stability

Cross-Coupling Reactions

The trifluoromethyl group directs regioselective coupling via transition-metal catalysis:

| Reaction Type | Catalysts/Reagents | Products | Efficiency

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate include cyclobutane carboxylates with varying substituents. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Properties Applications/Notes
This compound 1-methyl, 3-hydroxy (trans) C₇H₁₂O₃ (inferred) ~144.17 (inferred) Polar due to hydroxyl group; strained ring enhances reactivity . Potential intermediate in drug synthesis; stereochemistry impacts biological activity.
Methyl 3-chlorocyclobutanecarboxylate 3-chloro C₆H₉ClO₂ 148.59 Higher lipophilicity (Cl substituent); purity 95% . Used in halogenation studies or as a precursor for cross-coupling reactions .
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate 3-hydroxy, 3-CF₃ C₇H₉F₃O₃ 198.14 Enhanced metabolic stability (CF₃ group); stored at 2–8°C . Explored in fluorinated drug candidates for improved pharmacokinetics .
Methyl 3-methylenecyclobutane-1-carboxylate 3-methylene C₇H₁₀O₂ 126.15 Low boiling point (56–59°C at 20 Torr); density ~1.01 g/cm³ . Research compound for studying ring-opening reactions .
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate 3-hydroxymethyl (ethyl ester) C₈H₁₄O₃ 158.20 Ethyl ester improves solubility; cis/trans isomers reported . Intermediate in polymer chemistry or prodrug design .

Physicochemical Properties

  • Stability : The trifluoromethyl analog (CAS 1392803-31-4) demonstrates enhanced stability under physiological conditions due to the electron-withdrawing CF₃ group .
  • Stereochemical Impact : The trans-configuration in the target compound may reduce steric hindrance compared to cis-isomers, favoring specific synthetic pathways or receptor interactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate?

  • Answer : A common approach involves alkylation of cyclobutane carboxylate precursors. For example, sodium hydride (NaH) and methyl iodide in DMF can facilitate methyl group introduction, followed by purification via reverse-phase (C18) or silica gel chromatography. Reaction conditions (e.g., nitrogen atmosphere, temperature, and stoichiometry) are critical for reproducibility . Hydroxy group introduction may involve hydroxylation or hydrolysis steps under controlled acidic/basic conditions, though specific protocols require optimization based on precursor reactivity .

Q. How is the structural integrity and purity of this compound validated in research settings?

  • Answer : Analytical techniques include:

  • LCMS/HPLC : Retention time matching and mass spectrometry for molecular weight confirmation .
  • NMR Spectroscopy : Stereochemical assignment via coupling constants (e.g., trans-configuration inferred from vicinal proton coupling patterns) .
  • X-ray Crystallography : Absolute stereochemistry determination if single crystals are obtainable .

Q. What purification strategies are effective for cyclobutane-based esters like this compound?

  • Answer : Reverse-phase chromatography (acetonitrile/water gradients) removes polar impurities, while silica gel chromatography (hexane/ethyl acetate) separates non-polar byproducts. Acidic workup (e.g., 1 N HCl) is used to isolate hydrochloride salts of intermediates .

Advanced Research Questions

Q. How do substrate and catalyst choices influence the efficiency of synthesizing this compound?

  • Answer : Substrate reactivity (e.g., iodo vs. bromo precursors) significantly impacts reaction time and temperature. For example, iodobenzene in Heck reactions reduces energy consumption but may lower yields due to side reactions . Palladium-based catalysts (e.g., Pd(OAc)₂) require precise ligand coordination to stabilize intermediates and prevent decomposition .

Q. What strategies mitigate stereochemical challenges during cyclobutane ring functionalization?

  • Answer : Trans-selectivity can be achieved via steric control (e.g., bulky protecting groups) or chiral auxiliaries. Computational modeling (DFT) predicts transition-state geometries to guide reagent selection. For example, cis/trans cyclopropane analogs in mycocerosic acids were resolved using stereospecific synthetic routes .

Q. How can environmental impact assessments (e.g., life-cycle analysis) inform synthetic route selection for this compound?

  • Answer : Metrics like E-factor (waste per product unit) and energy consumption are evaluated. Substituting hazardous solvents (e.g., THF with ethanol) or optimizing catalyst loading (e.g., from 0.0163 g to 0.0171 g per gram product) reduces ecological footprints, as demonstrated in Heck reaction optimizations .

Q. What computational tools support retrosynthetic planning for cyclobutane derivatives?

  • Answer : Databases (Reaxys, PISTACHIO) and software (BKMS_METABOLIC) predict feasible routes by analyzing bond disconnections and intermediate stability. Retrosynthesis of methyl 2-cyanocyclobutane-1-carboxylate leveraged template-based scoring to prioritize high-yield pathways .

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